molecular formula C22H21N3O5S2 B6494507 N'-(2-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 903265-91-8

N'-(2-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

Cat. No.: B6494507
CAS No.: 903265-91-8
M. Wt: 471.6 g/mol
InChI Key: GQUCQWGRZUNYPQ-UHFFFAOYSA-N
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Description

The compound N'-(2-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide features a tetrahydroquinoline core substituted with a thiophene-2-sulfonyl group and an ethanediamide linker to a 2-methoxyphenyl moiety.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-30-19-8-3-2-7-17(19)24-22(27)21(26)23-16-11-10-15-6-4-12-25(18(15)14-16)32(28,29)20-9-5-13-31-20/h2-3,5,7-11,13-14H,4,6,12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUCQWGRZUNYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on available research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H27N3O4S
  • Molecular Weight : Approximately 429.5 g/mol
  • Structural Features : It contains a methoxyphenyl group, a thiophene sulfonamide moiety, and a tetrahydroquinoline structure which may enhance its biological activity and pharmacokinetic properties .

Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms:

  • Inhibition of Carbonic Anhydrases : Compounds in this class have shown inhibitory effects on carbonic anhydrases (CAs), particularly isoforms II and IX. These enzymes are implicated in tumor growth and metastasis due to their role in regulating pH and bicarbonate levels in the tumor microenvironment .

Table 1: Inhibitory Activity against Carbonic Anhydrases

CompoundCA II IC50 (nM)CA IX IC50 (nM)
This compoundTBDTBD
Compound 14a80.329.0
Compound 14b1403.11082.0

Note: TBD = To Be Determined

Antitumor Activity

In vitro studies have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including HT-29 (colorectal cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Studies

  • Case Study on HT-29 Cells : A study assessed the effects of a related compound on HT-29 cells under both normoxic and hypoxic conditions. Results indicated that the compound reduced cell viability significantly compared to controls.
  • Molecular Docking Studies : Molecular docking simulations have suggested strong binding affinities of the compound to target enzymes involved in tumor metabolism. The binding interactions included hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex .

Comparison with Similar Compounds

Structural Analog: N-(2,2-Diethoxyethyl)-N′-[1-(Methylsulfonyl)-1,2,3,4-Tetrahydro-7-Quinolinyl]Ethanediamide (RN: 941983-75-1)

Key Differences :

  • Sulfonyl Group: The target compound has a thiophene-2-sulfonyl substituent, while the analog employs a methylsulfonyl group.
  • Linker Substituent: The analog features a 2,2-diethoxyethyl group instead of the target’s 2-methoxyphenyl. Diethoxyethyl may enhance hydrophobicity and solubility in non-polar solvents compared to the methoxyphenyl’s planar aromatic system .
  • Core Structure: Both share the tetrahydroquinoline-ethanediamide scaffold, suggesting similar synthetic routes involving sulfonylation and amidation.

Implications :

  • The thiophene-sulfonyl group in the target compound could improve interactions with aromatic residues in biological targets or enhance catalytic activity in electron-transfer reactions.
  • The diethoxyethyl group in the analog might improve membrane permeability in drug design contexts .

Substituent Comparison: 1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)Ethanamine (RN: 253168-94-4)

Key Differences :

  • Core Structure: This compound lacks the tetrahydroquinoline-ethanediamide scaffold, instead featuring a simpler ethanamine backbone.
  • Substituents : The 3-ethoxy-4-methoxyphenyl group contrasts with the target’s 2-methoxyphenyl . The ethoxy group adds steric bulk and may influence solubility in polar solvents.
  • Sulfonyl Group : Both compounds include a sulfonyl moiety, but the target’s thiophene-sulfonyl offers greater electronic delocalization .

Implications :

  • The ethanamine core may limit conformational rigidity compared to the tetrahydroquinoline system, affecting target selectivity in pharmacological applications.
  • The ethoxy group’s steric effects could reduce metabolic stability compared to the target’s methoxyphenyl .

Functional Analog: N,N,N',N'-Tetramethyl-N,N'-Bis(sulfo)Ethane-1,2-Diaminium Mesylate ([TMBSED][Oms]₂)

Key Differences :

  • Application : [TMBSED][Oms]₂ is a dual-functional catalyst for synthesizing thioamidoalkyl naphthols, whereas the target compound’s role is undefined.
  • Structure: The catalyst has a bis-sulfoethylenediamine framework, contrasting with the target’s tetrahydroquinoline-thiophene-sulfonyl architecture.

Implications :

  • The sulfonyl groups in both compounds highlight their versatility: the catalyst leverages sulfonic acid groups for proton donation, while the target’s thiophene-sulfonyl may serve as a hydrogen-bond acceptor or aromatic anchor .

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